molecular formula C23H29N5O3S B2523949 6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione CAS No. 902503-33-7

6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione

Cat. No. B2523949
CAS RN: 902503-33-7
M. Wt: 455.58
InChI Key: SBTDQWODSRCLGF-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C23H29N5O3S and its molecular weight is 455.58. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

6,7-dimethoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine: has been investigated for its antiviral potential. In a recent study, it was assayed against human coronavirus strain OC-43, demonstrating an effect on virus replication . Further research could explore its efficacy against other viruses.

Chemical Synthesis

This compound may find utility in chemical synthesis due to its unique structure. Researchers have employed similar quinazoline derivatives in synthetic pathways, making it a candidate for designing novel molecules .

Anti-HIV-1 Activity

Indole derivatives, which share structural similarities with our compound, have shown promise as anti-HIV agents. While not directly studied for HIV inhibition, the presence of a piperazine moiety suggests potential interactions with viral proteins .

Future Prospects

As research progresses, keep an eye on emerging studies related to this compound. Its unique combination of methoxy groups, piperazine, and quinazoline scaffolds holds promise for diverse applications.

Feel free to explore these avenues further, and let me know if you need additional information! 😊

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with thionyl chloride to form 2-chloro-4,5-dimethoxybenzoic acid. This intermediate is then reacted with 2-[(4-methoxyphenyl)piperazin-1-yl]ethanamine to form the desired product.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "thionyl chloride", "2-[(4-methoxyphenyl)piperazin-1-yl]ethanamine" ], "Reaction": [ "Step 1: React 2-amino-4,5-dimethoxybenzoic acid with thionyl chloride to form 2-chloro-4,5-dimethoxybenzoic acid.", "Step 2: React 2-chloro-4,5-dimethoxybenzoic acid with 2-[(4-methoxyphenyl)piperazin-1-yl]ethanamine to form 6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione." ] }

CAS RN

902503-33-7

Product Name

6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione

Molecular Formula

C23H29N5O3S

Molecular Weight

455.58

IUPAC Name

6,7-dimethoxy-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C23H29N5O3S/c1-29-17-6-4-16(5-7-17)28-12-10-27(11-13-28)9-8-24-22-18-14-20(30-2)21(31-3)15-19(18)25-23(32)26-22/h4-7,14-15H,8-13H2,1-3H3,(H2,24,25,26,32)

InChI Key

SBTDQWODSRCLGF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC3=NC(=S)NC4=CC(=C(C=C43)OC)OC

solubility

not available

Origin of Product

United States

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